2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[2-(4-phenyl-1H-pyrazol-1-yl)ethyl]acetamide
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Overview
Description
2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[2-(4-phenyl-1H-pyrazol-1-yl)ethyl]acetamide is a synthetic organic compound that belongs to the class of acetamides. This compound features a unique combination of an isoxazole ring and a pyrazole ring, making it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[2-(4-phenyl-1H-pyrazol-1-yl)ethyl]acetamide typically involves multi-step organic reactions. One possible route could involve the formation of the isoxazole ring followed by the introduction of the pyrazole moiety. The final step would involve the acylation to form the acetamide group. Specific reaction conditions such as temperature, solvents, and catalysts would depend on the exact synthetic route chosen.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[2-(4-phenyl-1H-pyrazol-1-yl)ethyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions could lead to the formation of amines or alcohols.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents for these reactions might include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions would vary based on the desired transformation.
Major Products Formed
The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation might yield oxides, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or ligand in biochemical assays.
Medicine: Possible therapeutic applications, such as in drug development.
Industry: Use in the production of specialty chemicals or materials.
Mechanism of Action
The mechanism of action for 2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[2-(4-phenyl-1H-pyrazol-1-yl)ethyl]acetamide would depend on its specific application. In a biological context, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would be specific to the target and the biological system.
Comparison with Similar Compounds
Similar Compounds
2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[2-(4-phenyl-1H-pyrazol-1-yl)ethyl]acetamide: can be compared with other acetamides featuring different substituents on the isoxazole or pyrazole rings.
N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)acetamide: Lacks the isoxazole ring.
2-(3,5-dimethylisoxazol-4-yl)acetamide: Lacks the pyrazole ring.
Uniqueness
The uniqueness of this compound lies in its dual-ring structure, which may confer unique chemical and biological properties compared to similar compounds.
Properties
IUPAC Name |
2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[2-(4-phenylpyrazol-1-yl)ethyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O2/c1-13-17(14(2)24-21-13)10-18(23)19-8-9-22-12-16(11-20-22)15-6-4-3-5-7-15/h3-7,11-12H,8-10H2,1-2H3,(H,19,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YLFMQGHWZRTTJA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)CC(=O)NCCN2C=C(C=N2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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